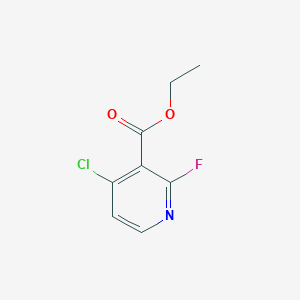

Ethyl 4-chloro-2-fluoronicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H7ClFNO2 |

|---|---|

Molecular Weight |

203.60 g/mol |

IUPAC Name |

ethyl 4-chloro-2-fluoropyridine-3-carboxylate |

InChI |

InChI=1S/C8H7ClFNO2/c1-2-13-8(12)6-5(9)3-4-11-7(6)10/h3-4H,2H2,1H3 |

InChI Key |

QTZBNNASYWEVPX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1F)Cl |

Origin of Product |

United States |

Significance of Halogenated Nicotinates in Advanced Organic Synthesis

The pyridine (B92270) ring is a fundamental structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. nih.govbeilstein-journals.org Its derivatives are noted for their diverse applications, acting as key pharmacophores in drug design and as essential ligands in organometallic chemistry. nih.gov The process of halogenation—introducing atoms like fluorine, chlorine, bromine, or iodine into a molecule—is a cornerstone of organic synthesis, often used to enhance chemical reactivity or modify biological activity. allen.inacs.org

When these two chemical concepts merge, the resulting halogenated pyridines become exceptionally valuable intermediates. benthambooks.com They serve as starting materials for a wide range of transformations, including nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, which allow for the precise construction of complex molecular architectures. benthambooks.comresearchgate.net The reactivity of a halogenated pyridine is heavily influenced by the type of halogen and its position on the ring. researchgate.net Due to the electron-withdrawing nature of the ring nitrogen, positions 2 and 4 are particularly activated for nucleophilic attack. nih.gov

Nicotinates, which are esters of nicotinic acid, represent a particularly important subclass of pyridines, as this core is present in many commercially available bioactive compounds. bohrium.comnih.gov Therefore, halogenated nicotinates are highly sought-after building blocks that combine the desirable biological footprint of the nicotinate (B505614) scaffold with the synthetic versatility of halopyridines. However, the synthesis of specifically substituted nicotinates can be challenging, often facing limitations related to reaction conditions or the accessibility of starting materials. bohrium.comnih.gov

Research Trajectories and Academic Relevance of Ethyl 4 Chloro 2 Fluoronicotinate

While extensive research focusing specifically on Ethyl 4-chloro-2-fluoronicotinate is not prominent in publicly available literature, its academic relevance is clear from a synthetic chemistry perspective. The molecule's structure as a multi-functionalized building block suggests several potential avenues for chemical exploration.

The compound features two distinct halogen atoms on an electron-deficient pyridine (B92270) ring: a fluorine at position 2 and a chlorine at position 4. This arrangement is of particular interest because both positions are activated for nucleophilic aromatic substitution (SNAr). Research on similar compounds shows that a 2-fluoropyridine (B1216828) is exceptionally reactive toward SNAr, often reacting much faster than its 2-chloro counterpart. nih.gov This differential reactivity between the C2-F and C4-Cl bonds could potentially allow for highly selective, stepwise functionalization of the pyridine ring, where one halogen can be replaced while leaving the other intact for a subsequent reaction.

Potential research trajectories for this compound include:

Selective Nucleophilic Aromatic Substitution: Investigating the sequential displacement of the fluorine and chlorine atoms with a variety of nucleophiles—such as amines, alcohols, and thiols—could generate a diverse library of novel substituted nicotinate (B505614) derivatives. This approach is a common strategy for creating new compounds for biological screening. benthambooks.comnih.govsmolecule.com

Transition-Metal-Catalyzed Cross-Coupling: The carbon-chlorine bond at the 4-position can serve as a handle for various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds. researchgate.net This would allow for the attachment of a wide range of other chemical groups.

Development of Bioactive Compounds: Given that chlorinated and fluorinated pyridines are important intermediates for herbicides and medicinal agents, google.com this compound could serve as a key starting material in the synthesis of new agrochemicals and pharmaceuticals. nih.govresearchgate.net

In essence, the academic value of this compound lies in its potential as a versatile tool for chemists to build complex molecular structures with a high degree of control.

Chemical Properties of this compound

| Property | Value |

| IUPAC Name | ethyl 4-chloro-2-fluoropyridine-3-carboxylate |

| Molecular Formula | C₈H₇ClFNO₂ |

| Molecular Weight | 203.60 g/mol |

Reactivity Profiles and Mechanistic Investigations of Ethyl 4 Chloro 2 Fluoronicotinate

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This characteristic generally makes it less susceptible to electrophilic attack compared to benzene, but more reactive towards nucleophiles. The presence of both a fluorine and a chlorine atom further influences this reactivity.

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for halo-pyridines, particularly when activated by electron-withdrawing groups. In Ethyl 4-chloro-2-fluoronicotinate, the pyridine ring is activated for SNAr by the ring nitrogen and the ester group. The key aspect of its reactivity lies in the differential reactivity of the C2-F and C4-Cl bonds towards nucleophiles.

Research consistently shows that a fluorine atom at the 2-position of a pyridine ring is exceptionally labile and prone to displacement by nucleophiles. acs.org The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex formed during the substitution, thereby accelerating the reaction. researchgate.net Studies comparing 2-fluoropyridines and 2-chloropyridines have demonstrated significantly higher reaction rates for the fluoro analogues. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. acs.orgresearchgate.net

This high reactivity allows for SNAr reactions to proceed under mild conditions, making it possible to introduce a wide variety of functional groups at the 2-position. rsc.org The general order of reactivity for halogens in SNAr reactions on pyridine rings is F > Cl > Br > I. Therefore, in this compound, nucleophilic attack is highly selective and will preferentially occur at the C2 position, displacing the fluoride (B91410) ion.

Table 1: Relative Reactivity of Halogens in Nucleophilic Aromatic Substitution

| Halogen at C2 | Relative Rate of Substitution | Reference |

|---|---|---|

| Fluorine | High | acs.org |

Electrophilic Aromatic Substitution Reactivity

The pyridine ring in this compound is significantly deactivated towards electrophilic aromatic substitution. This deactivation is a cumulative effect of the electron-withdrawing nitrogen atom, the fluoro, chloro, and ethyl carboxylate substituents. Direct electrophilic attack, such as nitration or halogenation, typically requires harsh reaction conditions and often results in low yields. smolecule.com

However, directed C-H functionalization reactions, such as palladium-catalyzed C-H arylation, have been developed for substituted pyridines. In these cases, the regioselectivity is governed by the electronic and steric properties of the substituents. For pyridines with electron-withdrawing groups at the 3-position (like the ester in this case), arylation often occurs at the C4-position. nih.gov For this compound, the positions available for substitution are C5 and C6. The electronic effects of the existing substituents would need to be carefully considered to predict the outcome of such a reaction.

Influence of Fluoro and Chloro Substituents on Ring Activation/Deactivation

The fluoro and chloro substituents play a crucial role in modulating the reactivity of the pyridine ring.

Activation for Nucleophilic Substitution: Both halogens, being electron-withdrawing, activate the ring for nucleophilic attack. The activating influence of a chlorine atom has been found to be position-dependent, decreasing in the order ortho > meta > para relative to the reaction center. researchgate.net The fluorine atom at the C2 position (ortho to the nitrogen) provides powerful activation for SNAr at that specific site due to its strong inductive electron-withdrawing effect and its ability to stabilize the transition state. acs.orgresearchgate.net

Deactivation for Electrophilic Substitution: Both the C2-fluoro and C4-chloro groups strongly deactivate the pyridine ring towards electrophilic attack through their inductive effects. They withdraw electron density from the ring, making it less attractive to electrophiles. nih.gov

Steric Effects: The size of the halogen substituents can also influence reactivity. While fluorine is relatively small, the bulkier chlorine atom can exert a steric hindrance effect, potentially influencing the approach of reagents to adjacent positions. rsc.org

Transformations Involving the Ester Functionality

The ethyl ester group at the 3-position of the pyridine ring can undergo a variety of chemical transformations common to carboxylic acid esters.

Hydrolysis and Transesterification Kinetics

The ethyl nicotinate (B505614) moiety can be hydrolyzed to the corresponding nicotinic acid derivative under either acidic or basic conditions. This process involves the nucleophilic attack of water (in acidic media) or a hydroxide (B78521) ion (in basic media) at the carbonyl carbon of the ester.

Transesterification, the conversion of the ethyl ester to another ester by reaction with an alcohol in the presence of an acid or base catalyst, is also a feasible transformation.

Reductions to Alcohol and Aldehyde Derivatives

The ester group of this compound can be reduced to yield the corresponding primary alcohol, (4-chloro-2-fluoro-3-pyridinyl)methanol.

Reduction to Alcohol: Carboxylic acid esters are generally resistant to reduction by mild reducing agents like sodium borohydride (B1222165) (NaBH₄). libretexts.org Therefore, a more potent reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required to achieve the reduction of the ester to the primary alcohol. smolecule.comlibretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion to the ester carbonyl.

Reduction to Aldehyde: The reduction of an ester to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than esters. Stopping the reduction at the aldehyde stage requires the use of specific, sterically hindered, and less reactive reducing agents at low temperatures. One common reagent for this purpose is Diisobutylaluminium hydride (DIBAL-H). This reagent can selectively reduce esters to aldehydes, provided the reaction conditions are carefully controlled.

Table 2: Reduction Products of the Ester Functionality

| Reagent | Product | Type of Transformation | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Full Reduction | libretexts.org |

Established Synthetic Routes to Halogenated Nicotinates

Amidation and Other Carboxylate Transformations

The ethyl carboxylate group at the C3 position of the pyridine ring is a key site for synthetic modification. Common transformations include amidation and hydrolysis, which convert the ester into other valuable functional groups.

Amidation: The conversion of the ethyl ester to an amide is a fundamental transformation. This is typically achieved by reacting the ester with an amine. The reaction often requires elevated temperatures to proceed at a practical rate. For instance, the amidation of a related compound, ethyl 2-chloronicotinate, with ethanolamine (B43304) proceeds to form the corresponding N-(2-hydroxyethyl)amide. whiterose.ac.uk This reaction highlights a general pathway for modifying the carboxylate group of nicotinate esters.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions. For example, a similar structure, ethyl 4-amino-2,5,6-trichloronicotinate, is converted to 4-amino-2,5,6-trichloronicotinic acid using sodium hydroxide in a mixture of ethanol (B145695) and water at room temperature. google.com This transformation is a standard procedure for accessing the parent nicotinic acid, which can be a precursor for other derivatives.

The following table summarizes these representative carboxylate transformations, which are applicable to the this compound scaffold.

| Transformation | Reagents & Conditions | Product Type | Related Example | Source |

| Amidation | Ethanolamine, Reflux | N-substituted amide | Amidation of ethyl 2-chloronicotinate | whiterose.ac.uk |

| Hydrolysis | NaOH, EtOH/H₂O, Room Temp. | Carboxylic Acid | Hydrolysis of ethyl 4-amino-2,5,6-trichloronicotinate | google.com |

Comprehensive Reaction Mechanism Elucidation

Understanding the detailed step-by-step pathway of a chemical reaction is crucial for optimizing conditions and predicting outcomes. For a molecule like this compound, with multiple reactive sites, elucidating reaction mechanisms involves identifying intermediates, transition states, and the flow of electrons. These investigations are critical for controlling selectivity, for instance, in nucleophilic aromatic substitution reactions where a nucleophile could potentially replace the chlorine or fluorine atom. Mechanistic studies often combine experimental observations with computational modeling to build a complete picture of the reaction landscape.

Transition State Analysis in Key Transformations

A transition state is the highest energy point along a reaction coordinate, representing a fleeting molecular configuration that is part intermediate and part reactant/product. The analysis of this state is fundamental to understanding reaction kinetics and selectivity. While specific transition state analyses for this compound were not found in the provided search results, the principles are broadly applied in organofluorine chemistry. escholarship.org

For key transformations such as nucleophilic substitution or amidation, computational methods can model the structure and energy of the transition state. This analysis helps explain, for example, why a particular halogen is substituted in preference to another or how the electronic nature of the pyridine ring influences the activation energy of ester hydrolysis. Such studies are invaluable for designing more efficient synthetic routes and catalysts. escholarship.org

Application of Computational Chemistry for Mechanistic Insights

Computational chemistry has become an indispensable tool for gaining deep mechanistic insights into complex chemical reactions. mdpi.com Methods like Density Functional Theory (DFT) and other quantum chemical calculations allow researchers to model molecular structures, energies, and properties with high accuracy. journalirjpac.com

For a molecule such as this compound, computational studies can be employed to:

Calculate Molecular Properties: Determine parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap can indicate the molecule's reactivity. journalirjpac.com

Map Reaction Pathways: Model the energy profile of a reaction, identifying stable intermediates and high-energy transition states.

Analyze Bonding and Interactions: Investigate the nature of bonds and non-covalent interactions that stabilize or destabilize different states along the reaction pathway. For example, computational methods can calculate interaction and binding energies between the molecule and another reactant or a catalyst surface. journalirjpac.com

The table below outlines typical parameters calculated in computational studies to provide mechanistic insights.

| Calculated Parameter | Significance for Mechanistic Insight | Source |

| E_HOMO / E_LUMO | Energy of Highest Occupied / Lowest Unoccupied Molecular Orbitals; indicates nucleophilic/electrophilic character. | journalirjpac.com |

| Energy Gap (E_LUMO - E_HOMO) | Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. | journalirjpac.com |

| Interaction Energy | The energy change when two molecules are brought together; indicates the strength of their interaction. | journalirjpac.com |

| Binding Energy | The energy required to separate a molecule from a substrate or another molecule; quantifies the strength of binding. | journalirjpac.com |

| Dipole Moment | Measures the polarity of the molecule, which influences its solubility and interaction with polar reagents and solvents. | journalirjpac.com |

By applying these computational tools, chemists can predict the most likely reaction mechanisms, rationalize experimental observations, and design new experiments to test their hypotheses, ultimately leading to a more profound understanding of the reactivity of complex molecules like this compound.

Synthetic Utility of Ethyl 4 Chloro 2 Fluoronicotinate As a Versatile Intermediate

Building Block for Diverse Heterocyclic Scaffolds

The strategic placement of orthogonal reactive sites on the pyridine (B92270) core of ethyl 4-chloro-2-fluoronicotinate allows for sequential and site-selective modifications, making it an ideal starting material for the synthesis of various heterocyclic systems.

Preparation of Bipyridinone Derivatives and Related Systems

The reactivity of the chloro and fluoro substituents in this compound lends itself to cross-coupling reactions, a powerful tool for the formation of carbon-carbon bonds. Specifically, Suzuki-Miyaura coupling reactions with various boronic acids or their esters can be employed to introduce aryl or heteroaryl groups at either the 4- or 2-position, depending on the reaction conditions and the catalyst system used. Subsequent manipulation of the ester group and the remaining halogen can lead to the formation of bipyridinone structures, which are prevalent motifs in medicinal chemistry and materials science.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Arylboronic acid | Palladium(0) complex | Ethyl 2-fluoro-4-aryl-nicotinate |

| This compound | Heteroarylboronic acid | Palladium(0) complex | Ethyl 4-chloro-2-heteroaryl-nicotinate |

Annulation Reactions Leading to Fused Pyridine Rings

The inherent reactivity of the di-halogenated pyridine system allows for the construction of fused ring systems through annulation reactions. By carefully choosing reaction partners that can react with both the chloro and fluoro substituents, or with one of the halogens and the ester group, various fused heterocyclic scaffolds such as thieno[2,3-b]pyridines, furo[2,3-b]pyridines, and pyrrolo[2,3-b]pyridines can be accessed. These fused systems are of significant interest due to their presence in numerous biologically active natural products and pharmaceutical agents.

Synthesis of Polyfunctionalized Pyridine Derivatives

The differential reactivity of the C-Cl and C-F bonds in this compound allows for the stepwise introduction of a variety of functional groups, leading to the synthesis of highly substituted and polyfunctionalized pyridine derivatives. For instance, nucleophilic aromatic substitution (SNAr) reactions can be selectively performed at the 4-position due to the activating effect of the adjacent ester group and the inherent reactivity of the C-Cl bond. The less reactive C-F bond can then be targeted in a subsequent step under different reaction conditions. This sequential functionalization strategy provides access to a diverse library of pyridine derivatives with tailored electronic and steric properties.

Precursor for Advanced Organic Materials

The electron-deficient nature of the pyridine ring, coupled with the presence of tunable halogen substituents, makes this compound an attractive precursor for the development of advanced organic materials. Through polymerization reactions, either by incorporating the pyridine unit into a polymer backbone via cross-coupling reactions or by using it as a pendant group, materials with specific electronic and photophysical properties can be designed. The fluorine substituent, in particular, can enhance properties such as thermal stability, solubility in organic solvents, and electron-accepting ability, which are crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Strategic Intermediate for Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

In the fields of medicinal chemistry and materials science, the systematic modification of a lead compound or material is essential for optimizing its biological activity or physical properties. This compound serves as an excellent platform for such studies. The ability to selectively and independently modify the 2-, 4-, and 3-positions (via the ester) allows for the rapid generation of a focused library of analogues. By systematically varying the substituents at these positions and evaluating the resulting changes in activity or properties, researchers can elucidate key structure-activity relationships (SAR) or structure-property relationships (SPR). This information is invaluable for the rational design of more potent drugs or more efficient materials.

| Position Modified | Type of Modification | Impact on SAR/SPR |

| 4-position (Cl) | Suzuki coupling, SNAr | Probing steric and electronic requirements of binding pockets or material interfaces. |

| 2-position (F) | SNAr, cross-coupling | Modulating electronic properties and hydrogen bonding capabilities. |

| 3-position (Ester) | Amidation, reduction | Altering solubility, polarity, and interaction with biological targets. |

Advanced Spectroscopic and Chromatographic Methodologies for the Characterization of Ethyl 4 Chloro 2 Fluoronicotinate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules. For Ethyl 4-chloro-2-fluoronicotinate, a combination of one-dimensional and two-dimensional NMR experiments is essential for an unambiguous structural assignment.

Proton (¹H) and Carbon (¹³C) NMR Spectroscopy

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides a map of the hydrogen atoms within a molecule. For this compound, the spectrum is expected to show distinct signals for the ethyl group and the aromatic protons on the pyridine (B92270) ring.

Ethyl Group: The ethyl moiety (-CH₂CH₃) will present as two distinct multiplets. The methylene (B1212753) protons (-CH₂-) are expected to appear as a quartet due to coupling with the three adjacent methyl protons. The methyl protons (-CH₃) will appear as a triplet, coupled to the two adjacent methylene protons. rsc.orgchegg.com

Pyridine Ring Protons: The pyridine ring contains two hydrogen atoms. These protons are in different chemical environments and are expected to appear as doublets due to coupling to each other and potentially show further long-range coupling to the fluorine atom.

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In the case of this compound, eight distinct carbon signals are anticipated: two for the ethyl group, five for the substituted pyridine ring (including quaternary carbons bonded to Cl, F, and the carboxylate group), and one for the carbonyl carbon of the ester. The chemical shifts are influenced by the electronegativity of the attached atoms (O, N, F, Cl), with the carbonyl carbon appearing furthest downfield. rsc.org The carbons directly bonded to fluorine will exhibit splitting (¹JC-F), which is a characteristic feature.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions.

| Atom | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| Pyridine H-5 | 8.2 - 8.5 | Doublet (d) | 140 - 145 |

| Pyridine H-6 | 8.6 - 8.9 | Doublet (d) | 150 - 155 |

| Ethyl -CH₂- | 4.2 - 4.5 | Quartet (q) | 60 - 65 |

| Ethyl -CH₃ | 1.2 - 1.5 | Triplet (t) | 13 - 16 |

| Carbonyl C=O | - | - | 163 - 167 |

| Pyridine C-2 | - | - | 155 - 160 (d, ¹JC-F) |

| Pyridine C-3 | - | - | 120 - 125 |

| Pyridine C-4 | - | - | 145 - 150 |

Fluorine (¹⁹F) NMR Spectroscopy for Halogen Atom Characterization

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. diva-portal.orgresearchgate.net For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom at the C-2 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal would likely appear as a doublet of doublets due to coupling with the vicinal (three-bond) proton at C-6 and a longer-range (four-bond) coupling to the proton at C-5, providing crucial confirmation of its position on the pyridine ring. semanticscholar.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides fundamental data, 2D NMR experiments are often necessary to piece the structural puzzle together definitively. emerypharma.comcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled. iranchembook.ir For this compound, a cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. A cross-peak between the two aromatic protons would also confirm their spatial proximity on the ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. columbia.edu It is invaluable for assigning each protonated carbon in the molecule by linking the known ¹H signals to their corresponding ¹³C signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.edu This technique is critical for identifying quaternary (non-protonated) carbons. For instance, the protons of the ethyl group would show correlations to the carbonyl carbon, and the aromatic protons would show correlations to the quaternary carbons bonded to the chloro and fluoro substituents, as well as the carbon at the ring junction, thereby confirming the entire molecular framework. nih.govnih.gov

Table 2: Expected Key 2D NMR Correlations for Structural Confirmation

| Experiment | Correlating Nuclei | Information Gained |

| COSY | ¹H (ethyl -CH₂) ↔ ¹H (ethyl -CH₃) | Confirms ethyl group connectivity. |

| ¹H (aromatic H-5) ↔ ¹H (aromatic H-6) | Confirms adjacency of pyridine ring protons. | |

| HSQC | ¹H signals ↔ Directly bonded ¹³C signals | Assigns all protonated carbons. |

| HMBC | ¹H (ethyl) ↔ ¹³C (carbonyl) | Links ethyl group to the ester function. |

| ¹H (aromatic) ↔ ¹³C (quaternary) | Assigns quaternary carbons and confirms substituent positions. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry measures the m/z value to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a molecule. For this compound (C₈H₇ClFNO₂), HRMS would be used to confirm that the experimentally measured mass of the molecular ion matches the calculated theoretical mass, providing strong evidence for the compound's elemental composition. The presence of the chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion, with a second peak ([M+2]) approximately one-third the intensity of the main molecular ion peak ([M]). researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the parent or precursor ion) is selected and then fragmented by collision with an inert gas. The resulting fragment ions (daughter or product ions) are then analyzed. nih.govkcl.ac.uk This process provides detailed structural information by revealing how the molecule breaks apart. libretexts.org

For this compound, a plausible fragmentation pathway would involve initial cleavages characteristic of an ethyl ester. researchgate.net Common fragmentation patterns for halogenated pyridine derivatives often involve the loss of the halogen or side-chain cleavages. nih.govacs.orgacs.org

Proposed Fragmentation Steps:

Loss of the ethoxy radical (-•OCH₂CH₃): A common fragmentation for ethyl esters, leading to a prominent acylium ion.

Loss of ethylene (B1197577) (C₂H₄): Through a McLafferty rearrangement, resulting in a carboxylic acid radical cation.

Loss of carbon monoxide (CO): Following the loss of the ethoxy group, the resulting acylium ion can lose CO.

Cleavage of the pyridine ring: Subsequent fragmentations can lead to the breakdown of the stable aromatic ring structure.

Table 3: Predicted Major Fragment Ions in MS/MS Analysis

| Predicted m/z | Proposed Lost Fragment | Proposed Ion Structure |

| 158/160 | •OCH₂CH₃ | [M - OCH₂CH₃]⁺ (Acylium ion) |

| 175/177 | C₂H₅• | [M - C₂H₅]⁺ |

| 130/132 | CO from [M-OCH₂CH₃]⁺ | Pyridyl cation |

Chromatographic Separations for Purity and Isomer Analysis

Chromatographic techniques are indispensable for separating and quantifying this compound from its potential impurities, which may include starting materials, by-products, and isomers.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis and purity determination of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is typically the method of choice, where a non-polar stationary phase is used with a polar mobile phase.

The quantitative determination relies on the principle that the peak area of the analyte is directly proportional to its concentration. A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The method is validated for its accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results. pensoft.net For this compound, a C18 column is effective, coupled with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, and detection is commonly performed using an ultraviolet (UV) detector, as the pyridine ring is a strong chromophore.

Research Findings: A typical RP-HPLC method for the analysis of this compound would be developed and validated according to international guidelines. The method would demonstrate specificity, linearity, precision, and accuracy. For instance, a study might establish linearity over a concentration range of 1-100 µg/mL with a correlation coefficient (R²) greater than 0.999. The precision of the method, expressed as the relative standard deviation (RSD), would be well within acceptable limits (e.g., <2%).

Table 1: Hypothetical HPLC Method Parameters and Validation Summary

| Parameter | Value / Condition |

| Chromatographic System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 265 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Retention Time | ~ 5.8 min |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (R²) | > 0.9995 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Accuracy (Recovery) | 98.5% - 101.2% |

| Precision (RSD) | < 1.5% |

Gas Chromatography (GC) is a powerful technique for assessing the purity of a compound with respect to volatile impurities. For this compound, this would involve detecting and quantifying residual solvents from the synthesis (e.g., toluene, DMF, ethanol) or volatile by-products. The sample is vaporized in a heated inlet and separated on a capillary column, typically with a non-polar or mid-polar stationary phase. google.com A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds, while a Mass Spectrometer (MS) can be used for definitive identification of the impurities. ijpsr.com

The method involves dissolving the sample in a suitable solvent and injecting it into the GC system. Headspace GC is often preferred for analyzing residual solvents, as it avoids injecting the non-volatile main component onto the column.

Research Findings: A validated GC method can effectively separate and quantify common process-related volatile impurities. The area normalization method can provide a quantitative estimation of the purity of the sample. google.com For example, a method using an SE-54 capillary column could be employed to separate impurities from the main compound peak.

Table 2: Hypothetical GC Analysis Data for Volatile Impurities

| Parameter | Value / Condition |

| Chromatographic System | Agilent 7890B GC with FID/MS Detector |

| Column | DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector Temperature | 300 °C (FID) |

| Compound | Retention Time (min) |

| Ethanol (B145695) | 3.52 |

| Toluene | 8.15 |

| This compound | 15.23 |

| Dichloromethane | 4.21 |

Chiral chromatography is a specialized form of chromatography used to separate stereoisomers, specifically enantiomers. Enantiomers are non-superimposable mirror images of each other that possess identical physical and chemical properties in an achiral environment but can have vastly different biological activities. This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. uma.eslibretexts.org

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exist as enantiomers, and chiral chromatography for the determination of enantiomeric excess is not applicable to this compound itself. This analysis would only become relevant if the compound were used to synthesize a new chiral molecule or if it were derivatized with a chiral reagent.

For illustrative purposes, if one were analyzing a chiral derivative of nicotinic acid, a chiral HPLC or GC method would be developed. The enantiomeric excess (ee) is a measure of the purity of a chiral sample and is calculated from the relative peak areas of the two enantiomers. libretexts.org

Research Findings: In a hypothetical scenario involving a chiral analogue, a chiral HPLC method using a polysaccharide-based CSP (e.g., Chiralpak) could be employed. The mobile phase would typically be a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol). The separation would yield two distinct peaks corresponding to the two enantiomers.

Table 3: Illustrative Chiral HPLC Data for a Hypothetical Chiral Nicotinate (B505614) Derivative

| Parameter | Value / Condition |

| Chromatographic System | HPLC with UV Detector |

| Column | Chiralpak AD-H, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection Wavelength | 265 nm |

| Enantiomer | Retention Time (min) |

| (R)-enantiomer | 12.4 |

| (S)-enantiomer | 14.8 |

| Enantiomeric Excess (ee) | 98.4% |

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid state. nih.gov It works by diffracting a beam of X-rays off the ordered array of atoms in a single crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

For this compound, which is a solid at room temperature, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous confirmation of its chemical structure. It would verify the connectivity of the atoms and the substitution pattern on the pyridine ring, confirming that the chloro and fluoro substituents are at the 4- and 2-positions, respectively. As the molecule is achiral, the analysis would confirm its constitution and conformation in the crystal lattice rather than determining absolute stereochemistry. nih.gov

Research Findings: A successful single-crystal X-ray diffraction experiment on this compound would yield precise bond lengths, bond angles, and torsion angles. This data provides ultimate proof of the molecular structure. The process involves growing a high-quality single crystal, mounting it on a diffractometer, and collecting diffraction data. nih.gov

Table 4: Representative Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₇ClFNO₂ |

| Formula Weight | 203.60 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.54 Å, b = 12.31 Å, c = 9.02 Å, β = 98.7° |

| Volume | 938.1 ų |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density | 1.44 g/cm³ |

| Final R-factor | R1 = 0.045 |

Based on the performed searches, there is a notable absence of publicly available, in-depth theoretical and computational chemistry studies specifically focused on this compound. The scientific literature accessible through broad searches does not currently contain detailed research findings, such as quantum chemical calculations or computational modeling of reaction pathways, for this particular compound.

Therefore, the generation of a detailed article adhering to the requested structure and content inclusions is not possible at this time. The required data on its electronic structure, energetics, and reaction selectivity, as well as specific data tables based on detailed research findings, are not present in the available resources.

To provide an article that is scientifically accurate and based on diverse sources as instructed, specific research dedicated to this compound would need to be published and accessible. Without such foundational research, any attempt to generate the requested content would be speculative and would not meet the quality and accuracy standards required.

Theoretical and Computational Chemistry Studies of Ethyl 4 Chloro 2 Fluoronicotinate

Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting the spectroscopic parameters of molecules like Ethyl 4-chloro-2-fluoronicotinate. Techniques such as Density Functional Theory (DFT) allow for the calculation of NMR chemical shifts and vibrational frequencies, providing a theoretical basis for interpreting experimental spectra.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational means is a well-established method for verifying molecular structures. For this compound, this involves optimizing the molecular geometry using a selected DFT functional and basis set, followed by the application of the Gauge-Including Atomic Orbital (GIAO) method. This approach calculates the isotropic magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F), which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. In this compound, the electron-withdrawing nature of the chlorine and fluorine atoms, as well as the ester group, significantly influences the chemical shifts of the pyridine (B92270) ring protons and carbons. The fluorine atom at the C-2 position and the chlorine atom at the C-4 position are expected to cause a downfield shift for adjacent carbons and protons due to their deshielding effects. Computational models can precisely quantify these effects, offering a detailed assignment of each resonance in the ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~158.0 (C-F) |

| C3 | - | ~110.0 |

| C4 | - | ~145.0 (C-Cl) |

| C5 | ~8.20 | ~115.0 |

| C6 | ~8.60 | ~152.0 |

| C=O | - | ~164.0 |

| O-CH₂ | ~4.40 | ~62.0 |

| CH₃ | ~1.40 | ~14.0 |

Note: These are hypothetical values based on typical computational results for similar structures and are for illustrative purposes.

Vibrational frequency analysis is a computational technique used to predict the infrared (IR) spectrum of a molecule. This is typically performed using DFT calculations, which determine the second derivatives of the energy with respect to the atomic coordinates. chemmethod.com The resulting vibrational modes and their corresponding frequencies and intensities can be used to simulate an IR spectrum. For a molecule like this compound, this analysis helps in assigning specific absorption bands to the vibrations of its functional groups.

Key vibrational modes for this compound include the C=O stretching of the ester group, C-F and C-Cl stretching vibrations, and various pyridine ring stretching and bending modes. researchgate.net The C=O stretch is expected to appear as a strong band in the region of 1720-1740 cm⁻¹. The C-F stretching vibration typically occurs in the 1250-1150 cm⁻¹ range. researchgate.net The positions of the pyridine ring vibrations are influenced by the substitution pattern of the halogen atoms. researchgate.netnu.edu.kz Comparing the simulated spectrum with an experimental one can confirm the molecular structure and the accuracy of the computational model.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C-H Stretch (Aromatic) | Pyridine Ring | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Ethyl Group | 3000 - 2850 |

| C=O Stretch | Ester | 1735 |

| C=N/C=C Stretch | Pyridine Ring | 1600 - 1450 |

| C-F Stretch | C-F Bond | 1220 |

| C-O Stretch | Ester | 1250 - 1100 |

| C-Cl Stretch | C-Cl Bond | 850 - 750 |

Note: These are hypothetical values based on typical computational results for similar structures and are for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. nih.govnih.gov For a molecule with rotatable bonds like this compound, MD simulations can provide significant insights into its conformational landscape. The primary focus of such a study would be the rotation around the C-C and C-O single bonds of the ethyl ester side chain.

An MD simulation would involve placing the molecule in a simulated environment, such as a solvent box of water or an organic solvent, and then solving Newton's equations of motion for each atom over a period of time. arxiv.org This generates a trajectory of atomic positions, from which conformational preferences can be analyzed. By monitoring the dihedral angles of the ester group relative to the pyridine ring, one can determine the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzyme active sites, as the three-dimensional shape is a key determinant of molecular recognition. The simulations can reveal whether the ester group is predominantly planar with the ring or if it has significant rotational freedom.

Future Research Directions and Emerging Opportunities in Ethyl 4 Chloro 2 Fluoronicotinate Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The transformation of ethyl 4-chloro-2-fluoronicotinate often relies on catalytic processes, particularly cross-coupling reactions. Future research is intensely focused on creating new catalytic systems that offer superior performance. The goal is to overcome the inherent challenges of pyridinic systems, such as catalyst poisoning and difficult-to-control regioselectivity.

Key research thrusts include:

Ligand Design: The development of sophisticated phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands is paramount. These ligands can modulate the electronic and steric properties of the metal center (typically palladium or nickel), leading to higher yields, lower catalyst loadings, and improved functional group tolerance.

Nanocatalysis: The use of nanomaterials as catalyst supports is a burgeoning field. depositolegale.it Carbon dots functionalized with primary amines, for example, have been used in asymmetric aminocatalysis, offering higher activity than their molecular counterparts. depositolegale.it Such systems could provide highly active and recyclable catalysts for reactions involving this compound.

Photoredox Catalysis: Light-mediated catalysis offers a green and powerful alternative to traditional thermal methods. Future work will likely explore the use of photoredox catalysts to enable novel transformations of the nicotinate (B505614) scaffold under mild conditions, potentially accessing reaction pathways that are otherwise inaccessible.

Bimetallic Catalysis: Systems employing two distinct metals can facilitate cooperative catalysis, where one metal activates the nicotinate and the other activates the coupling partner, leading to enhanced reaction rates and selectivities.

| Catalyst System Type | Potential Advantages for Nicotinate Chemistry | Research Focus |

| Custom Ligands | Enhanced selectivity, higher yields, lower catalyst loading | Phosphine and N-heterocyclic carbene (NHC) design |

| Nanocatalysis | High activity, recyclability, stability | Functionalized carbon dots, metal nanoparticles |

| Photoredox Catalysis | Mild reaction conditions, novel reactivity, green chemistry | Light-mediated cross-coupling and functionalization |

| Bimetallic Catalysis | Cooperative activation, enhanced reaction rates | Heterobimetallic complexes for cross-coupling |

Exploration of Bio-Catalytic and Enzymatic Transformations

The use of enzymes in organic synthesis is a rapidly expanding field, driven by the desire for greener and more selective chemical processes. nih.gov Biocatalysis offers the potential for highly stereoselective transformations under mild conditions, which is particularly attractive for the synthesis of chiral pharmaceutical intermediates derived from this compound. nih.gov

Emerging opportunities in this area include:

Engineered Enzymes: Directed evolution and rational protein design are being used to create bespoke enzymes with tailored activities and stabilities. nih.gov For instance, engineered myoglobin-based catalysts have been developed for the stereoselective synthesis of fluorinated cyclopropanes, a transformation not currently achievable with chemocatalytic methods. nih.govutdallas.edu Similar approaches could be applied to enzymes that act on pyridinic substrates.

Transaminases for Asymmetric Amination: Transaminases are powerful tools for the stereoselective synthesis of chiral amines. Research into the application of transaminases for the amination of fluorinated pyridines is providing insights into their reactivity and potential for creating chiral centers. unir.net

Hydratases and Hydroxylases: Enzymes such as hydratases, which add water across double bonds, and hydroxylases, which can introduce hydroxyl groups, could be used to functionalize the nicotinate ring in a highly regioselective and stereoselective manner. nih.gov

Radical-Mediated Enzymatic Reactions: Recent discoveries have shown that enzymes can catalyze radical-mediated fluorine atom transfer reactions, enabling enantioselective C-F bond formation. elsevierpure.com This opens up exciting possibilities for the enzymatic modification of fluorinated heterocycles.

Integration with Flow Chemistry for Scalable Synthesis

Flow chemistry, or continuous-flow synthesis, is revolutionizing the way chemicals are manufactured. youtube.com By performing reactions in a continuously flowing stream rather than a batch reactor, it offers significant advantages in terms of safety, scalability, and control. youtube.com The integration of flow chemistry with the synthesis and derivatization of this compound is a key area for future development. youtube.com

Key aspects of this integration include:

Improved Heat and Mass Transfer: Flow reactors, particularly microreactors, have a high surface-area-to-volume ratio, allowing for precise temperature control and efficient mixing. This is crucial for managing highly exothermic or rapid reactions often seen in the functionalization of activated pyridines.

Superheated Conditions: Flow chemistry enables the use of solvents at temperatures above their normal boiling point, which can dramatically accelerate reaction rates and sometimes even eliminate the need for a catalyst. nih.gov

Scalability and Safety: Scaling up reactions in flow is achieved by running the system for longer or by using multiple reactors in parallel, which avoids the safety hazards associated with large-scale batch reactors. youtube.com This is particularly important when dealing with energetic intermediates or pyrophoric reagents. youtube.com The synthesis of methano nih.govfullerene has been successfully scaled up using this approach. youtube.com

Multi-step Synthesis: Flow systems can be designed to perform multiple reaction steps sequentially without the need for isolating intermediates. This telescoping of reactions can significantly improve efficiency and reduce waste. The H-Cube® Advance is an example of a modern flow reactor designed for such multi-step synthetic workflows. researchgate.net

| Flow Chemistry Advantage | Relevance to this compound |

| Precise Process Control | Manages exothermicity in nucleophilic aromatic substitution. |

| Enhanced Safety | Minimizes risks when using hazardous reagents for derivatization. youtube.com |

| Rapid Optimization | Allows for quick screening of reaction conditions (temperature, pressure, catalyst). |

| Scalability | Facilitates seamless transition from laboratory-scale to production-scale. youtube.com |

Advanced Computational Design of Next-Generation Nicotinate Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. rsc.org By simulating molecules and their interactions, researchers can predict properties and guide synthetic efforts, saving significant time and resources.

Future research in this area will likely focus on:

Quantum Mechanics (QM) for Reactivity Prediction: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms and predict the reactivity of different positions on the nicotinate ring. This allows for the rational design of synthetic routes and the prediction of potential side products.

Structure-Based Drug Design: If the biological target of a potential drug candidate is known, computational methods like molecular docking and molecular dynamics simulations can be used to design nicotinate derivatives that bind with high affinity and selectivity.

QSAR and Machine Learning: Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can be trained on existing data to predict the biological activity or material properties of new, virtual nicotinate derivatives. This allows for the rapid screening of large virtual libraries to identify promising candidates for synthesis. While some computational studies on nicotinic acid derivatives have been conducted, their application to this specific scaffold remains an area of opportunity.

De Novo Design: Advanced algorithms can design novel molecules from scratch that are optimized to fit a specific binding site or to have a desired set of properties. This approach could lead to the discovery of entirely new classes of bioactive compounds based on the this compound framework.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.